molecular formula C11H22O3 B010450 Methyl 5-hydroxydecanoate CAS No. 101853-47-8

Methyl 5-hydroxydecanoate

Cat. No.: B010450
CAS No.: 101853-47-8
M. Wt: 202.29 g/mol
InChI Key: KJAPWGDDKZVZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxydecanoate (CAS 101853-47-8) is an aliphatic ester widely utilized in scientific research as a flavoring agent. Its primary research value lies in the development and study of flavor profiles for various food and beverage products. It is characterized as a colorless solid and is approved for use as a flavoring substance in food categories according to EFSA and JECFA guidelines. Research applications include its use in creating and enhancing creamy, buttery, and fruity notes in product formulations such as dairy products, edible ices, bakery wares, confectionery, and alcoholic beverages. Usage levels in research formulations vary by application, with examples ranging from 2-10 mg/kg in meat and fish products to 10-50 mg/kg in dairy, bakery, and confectionery products. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use or personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxydecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAPWGDDKZVZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554678
Record name Methyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101853-47-8
Record name Methyl 5-hydroxydecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101853478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-HYDROXYDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2MG2Q68RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Methyl 5 Hydroxydecanoate

Chemical Synthesis Routes

Conventional chemical synthesis provides robust and well-established methods for producing methyl 5-hydroxydecanoate (B1195396) and its analogs. These routes often involve multi-step processes, beginning with readily available starting materials.

Esterification of δ-Decalactone

One of the primary chemical pathways to methyl 5-hydroxydecanoate is through the acid-catalyzed ring-opening esterification of δ-decalactone. wikipedia.orgbyjus.com This reaction involves treating the cyclic ester (lactone) with methanol (B129727) in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the lactone, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Methanol then acts as a nucleophile, attacking the activated carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the open-chain this compound. libretexts.org

The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used. wikipedia.org Various acid catalysts can be employed, including mineral acids like sulfuric acid or hydrochloric acid, as well as solid acid catalysts. The choice of catalyst can influence reaction times and yields. This method is advantageous due to the commercial availability of δ-decalactone.

Table 1: Key Aspects of δ-Decalactone Esterification
AspectDescription
Starting Material δ-Decalactone
Reagent Methanol
Catalyst Acid (e.g., H₂SO₄, HCl)
Reaction Type Acid-catalyzed nucleophilic acyl substitution
Key Intermediate Protonated tetrahedral intermediate
Product This compound

Utilization of Reformatsky Reaction for Hydroxydecanoate Analogs

The Reformatsky reaction offers a versatile method for the synthesis of β-hydroxy esters, and its principles can be adapted for the preparation of other hydroxyalkanoates, including analogs of hydroxydecanoate. wikipedia.orgd-nb.info The classic Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org This process forms an organozinc reagent, often referred to as a Reformatsky enolate, which then adds to the carbonyl compound. wikipedia.org

For the synthesis of hydroxydecanoate analogs, a suitable long-chain aldehyde or ketone would be reacted with an α-halo ester under Reformatsky conditions. The resulting β-hydroxy ester can then be further modified if necessary. The reaction is valued for its ability to be performed in the presence of various functional groups, as organozinc reagents are less reactive than Grignard reagents or organolithium compounds. wikipedia.org Variations of the reaction using other metals like indium or samarium have also been developed, sometimes offering improved stereoselectivity. d-nb.infoorganic-chemistry.org

Table 2: Components of the Reformatsky Reaction for Hydroxy Ester Synthesis
ComponentRole in the Reaction
Aldehyde/Ketone Electrophilic carbonyl compound that is attacked by the enolate.
α-Halo Ester Precursor to the organozinc reagent.
Zinc (or other metal) Forms the organozinc enolate by oxidative insertion into the carbon-halogen bond. wikipedia.org
Solvent Typically an aprotic solvent like THF or diethyl ether.
Product β-Hydroxy ester.

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. nih.gov Several enzymatic strategies have been developed for the production of this compound and its precursors.

Bioreduction of Keto Acids to Hydroxydecanoate Precursors

A key biocatalytic approach involves the stereoselective reduction of 5-oxodecanoic acid to 5-hydroxydecanoic acid, which can then be esterified to the desired methyl ester. nih.govlookchem.com This bioreduction is often carried out using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated carbonyl reductase enzymes. nih.govacs.orgresearchgate.net

Studies have shown that baker's yeast can effectively reduce 5-oxodecanoic acid. nih.gov The process is influenced by factors such as pH, with an optimal pH of around 5 being reported to balance the uptake of the keto acid and the viability of the yeast cells. nih.gov The reduction is often NADPH-dependent and occurs primarily within the mitochondria of the yeast cells. nih.gov More recently, specific carbonyl reductases, such as SmCR from Serratia marcescens, have been identified and overexpressed in host organisms like E. coli. lookchem.comresearchgate.net These enzymes can catalyze the asymmetric reduction of 5-oxodecanoic acid to yield optically pure (R)-5-hydroxydecanoic acid with high conversion rates and enantiomeric excess. lookchem.comresearchgate.net The use of cofactor regeneration systems, for instance, employing glucose dehydrogenase, is crucial for the efficiency of these enzymatic reactions on a preparative scale. lookchem.com

Table 3: Comparison of Biocatalysts for 5-Oxodecanoic Acid Reduction
BiocatalystKey FeaturesProduct Stereochemistry
Baker's Yeast (S. cerevisiae) Whole-cell system, readily available, reduction is NADPH-dependent. nih.govacs.orgStereospecific. nih.gov
Carbonyl Reductase (SmCR) Isolated enzyme, high efficiency and enantioselectivity, requires cofactor regeneration. lookchem.comresearchgate.net(R)-5-hydroxydecanoic acid (up to 95% ee). lookchem.com
Candida species Various species possess keto-reductase activity. atcc.orgnih.govCan produce different stereoisomers depending on the specific enzymes present. atcc.org

Peroxygenase-Promoted Hydroxylation of Decanoate (B1226879) Esters

Peroxygenases, particularly unspecific peroxygenases (UPOs), are heme-thiolate enzymes that can catalyze the hydroxylation of a wide range of substrates, including fatty acids and their esters, using hydrogen peroxide as the oxidant. mdpi.comnih.gov This approach offers a direct route to hydroxydecanoate esters by hydroxylating a decanoate ester at a specific position. The regioselectivity of the hydroxylation is a key challenge and depends on the specific enzyme used. researchgate.netingentaconnect.com

Research has shown that UPOs can hydroxylate saturated fatty acids at various positions, including in-chain C4 and C5 positions, which can lead to the formation of the corresponding γ- and δ-lactones after intramolecular cyclization. nih.govacs.org While direct hydroxylation of a decanoate ester to this compound by a peroxygenase is a promising strategy, controlling the regioselectivity to favor the C5 position is critical. acs.org Cytochrome P450 monooxygenases are another class of enzymes known for their ability to hydroxylate fatty acids, and engineered P450s have shown promise in achieving specific in-chain hydroxylation. researchgate.netacs.orgingentaconnect.com

Table 4: Enzymes for Hydroxylation of Decanoic Acid Derivatives
Enzyme ClassOxidantKey Characteristics
Unspecific Peroxygenases (UPOs) H₂O₂ nih.govCan hydroxylate at multiple positions (e.g., C4, C5), potentially leading to lactone formation. nih.govacs.org
Cytochrome P450 Monooxygenases O₂, NADPH acs.orgRegioselectivity can be engineered; some subfamilies (e.g., CYP505E) favor in-chain hydroxylation. acs.org
CYP152A1 (P450Bsβ) H₂O₂Displays hydroxylation at both α- and β-positions of decanoic acid. d-nb.info

Enzymatic Esterification and Hydrolysis Techniques

Enzymatic esterification provides a mild and selective method for synthesizing this compound from 5-hydroxydecanoic acid and methanol. scielo.br Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly used for this purpose. gsartor.orgnih.gov These enzymes can catalyze the esterification reaction in non-aqueous media, often with high efficiency and selectivity, avoiding the harsh conditions of chemical catalysis. scielo.brmdpi.com The reaction involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. scielo.br

Furthermore, enzymatic hydrolysis can be employed in kinetic resolutions to separate enantiomers of racemic hydroxy esters. gsartor.orgacs.org In a kinetic resolution, a lipase (B570770) selectively hydrolyzes one enantiomer of a racemic ester at a faster rate, leaving the unreacted ester enriched in the other enantiomer. gsartor.orgresearchgate.net For example, lipase-catalyzed hydrolysis of racemic this compound could be used to obtain enantiomerically enriched (R)- or (S)-methyl 5-hydroxydecanoate. acs.org The efficiency of such a resolution is described by the enantiomeric ratio (E value). acs.org Combining enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of a single enantiomer. acs.orgresearchgate.net

Table 5: Enzymatic Esterification and Hydrolysis Methods
TechniqueEnzymeApplication
Enzymatic Esterification Lipase (e.g., Candida antarctica lipase B) nih.govSynthesis of this compound from 5-hydroxydecanoic acid and methanol. scielo.br
Kinetic Resolution (Hydrolysis) Lipase (e.g., Pseudomonas cepacia lipase) gsartor.orgSeparation of enantiomers of racemic this compound. acs.org
Dynamic Kinetic Resolution Lipase combined with a racemization catalyst acs.orgConversion of a racemic mixture entirely to one desired enantiomer. researchgate.net

Chemical Transformations and Derivative Synthesis of Methyl 5 Hydroxydecanoate

Derivatization at the Hydroxyl and Ester Functionalities

The presence of both an alcohol and an ester allows for selective reactions to create new molecules with modified properties.

A key transformation of alkyl 5-hydroxydecanoates, such as the methyl ester, is acylation at the C5 hydroxyl group to produce alkyl 5-acyloxydecanoate derivatives. These compounds have applications in the flavor industry, capable of imparting milk, fat, or cream-like sensory impressions to food products. google.com

The synthesis is typically achieved by reacting an alkyl 5-hydroxydecanoate (B1195396) with an acylating agent, such as a carboxylic anhydride (B1165640) or a carboxylic acid chloride. google.com This reaction creates an ester linkage at the C5 position. The general reaction conditions for this acylation are summarized in the table below.

ParameterCondition
ReactantsAlkyl 5-hydroxydecanoate, Carboxylic Anhydride or Carboxylic Acid Chloride
Temperature-5°C to 50°C (preferably 0°C to 25°C)
Reaction Time30 minutes to 48 hours (preferably 1 hour to 24 hours)
Data sourced from patent information describing the synthesis of these derivatives. google.com

The methyl ester group of Methyl 5-hydroxydecanoate can be converted to other esters via transesterification. A notable example is the formation of Glyceryl 5-hydroxydecanoate, a monoester of glycerol (B35011) and 5-hydroxydecanoic acid. chemicalbook.comthegoodscentscompany.com This compound is recognized as an edible flavor ingredient. google.com While direct synthesis from this compound can be achieved through enzyme-catalyzed transesterification with glycerol, another common synthesis route involves the ring-opening of δ-decalactone with glycerol. google.cominchem.org Glyceryl 5-hydroxydecanoate is noted for generating heavy buttery notes upon heating and is used in butter flavors for various food applications. thegoodscentscompany.com

Synthesis of Alkyl 5-Acyloxydecanoate Derivatives

Metabolic Transformation Pathways (via related 5-Hydroxydecanoate)

While research on the specific metabolism of this compound is limited, extensive studies have been conducted on its de-esterified form, 5-hydroxydecanoate (5-HD). In biological systems, 5-HD is activated and metabolized in the mitochondria through the fatty acid β-oxidation pathway. unl.edukuleuven.be

The initial step involves the activation of 5-hydroxydecanoate to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA). nih.govnih.gov This reaction is catalyzed by acyl-CoA synthetase. nih.govnih.gov Following activation, 5-HD-CoA enters the β-oxidation spiral.

The β-oxidation of 5-hydroxydecanoyl-CoA proceeds through the established sequence of enzymatic reactions, though with some unique kinetics compared to its unsubstituted counterpart, decanoyl-CoA. unl.edukuleuven.be

First Oxidation: 5-hydroxydecanoyl-CoA serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation to form 5-hydroxydecenoyl-CoA. nih.govnih.gov

Hydration: The resulting product, 5-hydroxydecenoyl-CoA, is then hydrated by the enzyme enoyl-CoA hydratase. nih.govnih.gov This step is comparable in efficiency to the hydration of decenoyl-CoA. unl.edu

Second Oxidation: The subsequent intermediate, 3,5-dihydroxydecanoyl-CoA, is a substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD). unl.edukuleuven.be

Thiolysis: The final step involves the cleavage of the molecule by 3-ketoacyl-CoA thiolase to release acetyl-CoA and a shortened acyl-CoA chain. unl.edu

However, the presence of the hydroxyl group at the C5 position significantly impacts the efficiency of the pathway. The conversion of 3,5-dihydroxydecanoyl-CoA by HAD is substantially slower than the corresponding step for L-3-hydroxydecanoyl-CoA, creating a rate-limiting bottleneck in the β-oxidation process. unl.edukuleuven.be

The enzymatic conversions within the β-oxidation of 5-HD-CoA have been studied in detail, revealing specific substrate-enzyme interactions and kinetic parameters.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): 5-hydroxydecanoyl-CoA is a confirmed substrate for purified human liver MCAD. nih.gov Molecular modeling predicted that the hydroxyl group on the acyl chain would not sterically hinder the enzyme's active site. nih.govnih.gov While it binds more weakly than decanoyl-CoA (indicated by a higher Kₘ), the maximum reaction velocity (kcat) is actually higher. nih.gov

Enoyl-CoA Hydratase: The product of the MCAD reaction, 5-hydroxydecenoyl-CoA, is a substrate for enoyl-CoA hydratase, the second enzyme in the pathway. nih.govnih.gov The kinetics of this hydration step are similar to those observed with the physiological substrate, decenoyl-CoA. unl.edu

L-3-Hydroxyacyl-CoA Dehydrogenase (HAD): This enzyme catalyzes the conversion of the 3,5-dihydroxydecanoyl-CoA intermediate. This step has been identified as the primary bottleneck in the metabolism of 5-HD. unl.edukuleuven.be The maximum velocity (Vmax) for the conversion of 3,5-dihydroxydecanoyl-CoA is approximately five times slower than that for L-3-hydroxydecanoyl-CoA. unl.edukuleuven.be Molecular modeling suggests the 5-hydroxyl group may interfere with critical side chains in the enzyme, thereby reducing the turnover rate. unl.edu

The following table summarizes the key enzymatic steps and findings:

EnzymeSubstrateProductKinetic FindingsReference
Acyl-CoA Synthetase5-Hydroxydecanoate5-Hydroxydecanoyl-CoAActivates 5-HD for mitochondrial metabolism. nih.govnih.gov
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA5-Hydroxydecenoyl-CoAKₘ = 12.8 µM; kcat = 14.1 s⁻¹ (compared to Kₘ ≈ 3 µM and kcat = 6.4 s⁻¹ for decanoyl-CoA). nih.gov
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA3,5-Dihydroxydecanoyl-CoAEnzyme kinetics are similar to those with decenoyl-CoA. unl.edu
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoA3-Keto-5-hydroxydecanoyl-CoAVmax is fivefold slower compared to the metabolism of L-3-hydroxydecanoyl-CoA, creating a bottleneck. unl.edukuleuven.be

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopy is fundamental to confirming the molecular structure of Methyl 5-hydroxydecanoate (B1195396). By interacting with electromagnetic radiation, the molecule reveals characteristic information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules like Methyl 5-hydroxydecanoate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton.

¹H NMR: In ¹H NMR analysis, the chemical environment of each proton in the molecule generates a distinct signal. For this compound, key signals include a singlet for the methyl ester protons (-OCH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and a series of multiplets for the aliphatic chain protons. rsc.org The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., triplets, multiplets) reveal adjacent proton-proton couplings, confirming the connectivity. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts are highly sensitive to the carbon's electronic environment. nih.gov For this compound, characteristic peaks would identify the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methyl ester carbon, and the distinct carbons of the alkyl chain. bhu.ac.ingoogle.com

The following table summarizes typical NMR data for a derivative, Methyl 5-formyloxydecanoate, which provides insight into the expected spectral features of this compound. google.com

Table 1: Representative NMR Data for a this compound Derivative (Methyl 5-formyloxydecanoate in CDCl₃)

Nucleus Technique Chemical Shift (δ ppm) Description of Signal
¹H 400 MHz NMR 8.07 s, 1H (Formyl proton)
¹H 400 MHz NMR 4.98 quin, 1H, J=6.0 Hz (-CH(O)-)
¹H 400 MHz NMR 3.65 s, 3H (-OCH₃)
¹H 400 MHz NMR 2.30 t, 2H, J=7.0 Hz (-CH₂COO-)
¹H 400 MHz NMR 1.45-1.75 m, 5H (Alkyl chain)
¹H 400 MHz NMR 1.20-1.35 m, 7H (Alkyl chain)
¹H 400 MHz NMR 0.86 t, 3H, J=7.0 Hz (Terminal -CH₃)
¹³C 100 MHz NMR 173.68 Ester Carbonyl (C=O)
¹³C 100 MHz NMR 160.94 Formyl Carbonyl (O-C=O)
¹³C 100 MHz NMR 73.81 Methoxy-bearing Carbon (-CH(O)-)
¹³C 100 MHz NMR 51.54 Methyl Ester Carbon (-OCH₃)
¹³C 100 MHz NMR 13.94 - 33.89 Alkyl Carbons

Data sourced from a study on decanoic acid derivatives. google.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of this compound and for quantifying its presence.

Identification: When coupled with Gas Chromatography (GC-MS), the compound is first separated and then ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight and a series of fragment ions. tandfonline.com The fragmentation pattern is a unique fingerprint that helps to identify the structure. For hydroxy acid methyl esters, characteristic fragments are often observed; for example, a fragment ion at m/z = 103 is indicative of β-hydroxyalkanoate methyl esters. researchgate.net For this compound, specific fragmentation pathways would be analyzed to confirm the position of the hydroxyl group. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula. rsc.org For instance, the sodium adduct of this compound ([M+Na]⁺) has been observed, confirming its molecular formula. rsc.org

Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS), often coupled with High-Performance Liquid Chromatography (HPLC-MS/MS), is the method of choice. researchgate.netnih.gov This technique offers high sensitivity and selectivity by using Multiple Reaction Monitoring (MRM). researchgate.net In an MRM experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process minimizes interferences from the sample matrix, allowing for accurate quantification even at low concentrations. mdpi.com

Table 2: Mass Spectrometric Data for this compound and Related Esters

Technique Compound Ion/Fragment (m/z) Significance Reference
HRMS-ESI This compound 209.1153 [M+Na]⁺ Confirms molecular formula C₁₁H₂₂O₃ rsc.org
MS Methyl 5-formyloxydecanoate 201, 185, 169, 152, 128, 110, 99, 84, 74, 55 Fragmentation pattern for identification google.com
GC-MS 3-Hydroxydecanoate (B1257068) methyl ester 103 Characteristic fragment for β-hydroxy esters researchgate.net

Data compiled from various analytical studies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. libretexts.org This technique is particularly useful for identifying the functional groups present in a compound. frontiersin.org The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The presence of the hydroxyl (-OH) group is identified by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. libretexts.org The ester functional group is confirmed by a very strong, sharp absorption from the carbonyl (C=O) stretch, typically appearing around 1740-1735 cm⁻¹. spectroscopyonline.com Additionally, the C-O stretching vibrations of the ester and the alcohol will produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. spectroscopyonline.com The aliphatic C-H bonds of the decanoate (B1226879) chain will show stretching vibrations just below 3000 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol (-OH) 3600 - 3200 Strong, Broad
C-H Stretch Aliphatic (CH₂, CH₃) 2960 - 2850 Medium to Strong
C=O Stretch Ester (-COO-) 1740 - 1735 Strong, Sharp
C-O Stretch Ester & Alcohol 1300 - 1000 Strong

Based on established infrared spectroscopy correlation tables. spectroscopyonline.comlibretexts.orgvscht.cz

Mass Spectrometry (MS, GC-MS, HPLC-MS/MS) for Identification and Quantification

Chromatographic Separation and Analysis

Chromatography is essential for separating this compound from complex mixtures and for determining its purity and concentration. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds like this compound. restek.com In GC, the compound is vaporized and separated as it passes through a capillary column. The time it takes for the compound to exit the column is its retention time, a characteristic value under specific conditions. google.com

Purity and Composition Analysis: GC, typically with a flame ionization detector (FID), is widely used to assess the purity of this compound. nih.gov The area of the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for the calculation of percentage purity. google.com By comparing the retention time to that of an authentic standard, the compound's identity can be confirmed. For complex mixtures containing various fatty acid methyl esters (FAMEs), GC provides a detailed compositional profile.

GC-MS: Coupling GC with a Mass Spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS. tandfonline.com As each component elutes from the GC column, it is immediately analyzed by the mass spectrometer, providing a mass spectrum that confirms its identity. pomics.com This is the gold standard for the qualitative and quantitative analysis of volatile compounds in complex samples. tandfonline.com

THM-GC: Thermally assisted hydrolysis and methylation-gas chromatography (THM-GC) is a specialized technique for analyzing polymers or complex lipids without extensive sample preparation. researchgate.net While more commonly applied to polyhydroxyalkanoates, the principle of using heat and a methylating agent to break down a sample into volatile methyl esters for GC analysis could be adapted for related analytical challenges. researchgate.net

Table 4: Example Gas Chromatography (GC) Conditions for Analysis of this compound Derivatives

Parameter Condition
Column TC-1 (30 m x 0.53 mm)
Temperature Program 100°C to 300°C at 20.0°C/min
Carrier Gas Nitrogen
Linear Gas Velocity 60 cm/sec
Retention Time ~5.8 min (for Methyl 5-formyloxydecanoate)

Data from a patent describing the synthesis and analysis of decanoic acid derivatives. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for compounds that may have limited volatility or thermal stability. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation can be optimized by adjusting the mobile phase composition. Detection can be achieved using various detectors, but for high selectivity and sensitivity, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is preferred. nih.govmdpi.com This combination allows for the reliable quantification of this compound in diverse and complex samples, as noted in studies where HPLC was used to determine product yield. rsc.org

Computational Studies and Molecular Modeling

Structure-Activity Relationship (SAR) Investigations and Predictive Modeling

Similarly, a thorough search of scientific databases reveals no specific structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) investigations for methyl 5-hydroxydecanoate (B1195396). SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key structural features, or pharmacophores, responsible for its effects.

Predictive modeling based on SAR is used to design new compounds with enhanced potency or selectivity. While SAR studies have been conducted for various classes of fatty acids and their esters to explore activities like anti-inflammatory or anti-diabetic effects, this level of investigation has not been extended to methyl 5-hydroxydecanoate. Data from such studies would be essential for predicting its biological targets and for the rational design of analogues with potentially improved therapeutic properties. The lack of this data underscores the nascent stage of research into this particular compound.

Applications in Organic Synthesis and Materials Science Research

Monomers for Biodegradable Polymer Research

The functional groups in hydroxyalkanoate esters like Methyl 5-hydroxydecanoate (B1195396) make them suitable monomers for producing polyesters. These materials are of significant interest because their ester linkages can be hydrolyzed by microorganisms, rendering them biodegradable and providing an alternative to conventional petroleum-based plastics. nih.gov

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. mdpi.commdpi.com Based on the number of carbon atoms in their monomer units, PHAs are broadly classified into short-chain-length (scl-PHAs, 3-5 carbons) and medium-chain-length (mcl-PHAs, 6-14 carbons). nih.govtandfonline.com

Research into mcl-PHAs has demonstrated the incorporation of various hydroxydecanoate isomers into polymer chains, depending on the microbial strain and the carbon source provided. While specific studies on the incorporation of the 5-hydroxydecanoate monomer are scarce, the incorporation of 3-hydroxydecanoate (B1257068) (3HD) is well-documented. For instance, when microorganisms like Pseudomonas species are fed with certain fatty acids, their metabolic pathways, such as the β-oxidation cycle, can generate 3-hydroxyacyl-CoA intermediates that are then polymerized. tandfonline.com

One study found that when sodium dodecanoate (B1226587) was used as the sole carbon source, the resulting PHA contained up to 49% 3-hydroxydecanoate monomers, alongside other units like 3-hydroxyoctanoate (B1259324) (3HO) and 3-hydroxydodecanoate (3HDD). tandfonline.com Similarly, when Pseudomonas putida Bet001 was fed with dodecanoic acid, the produced mcl-PHA contained a significant fraction of 3-hydroxydecanoate monomers. nih.gov The composition of the resulting polymer directly influences its physical and thermal properties. Mcl-PHAs are generally more flexible and have lower crystallinity and glass transition temperatures compared to scl-PHAs, making them suitable for applications as elastomers and soft plastics. nih.gov

Table 1: Monomer Composition of mcl-PHAs from Different Carbon Sources
MicroorganismCarbon Source3-Hydroxydecanoate (HD) Mole %Other Major Monomers (Mole %)Reference
Pseudomonas mosselii TO7Sodium Dodecanoate49%25% (3-HO), 21% (3-HDD) tandfonline.com
Pseudomonas putida Bet001Dodecanoic Acid (C12:0)34.5%40.9% (3-HO), 21.8% (3-HDD) nih.gov
Pseudomonas putida Bet001Octanoic Acid (C8:0)18.1%78.1% (3-HO) nih.gov

To enhance the properties of biodegradable polymers, copolymerization is a common strategy. This involves combining two or more different types of monomers to create a polymer with tailored characteristics. While there are no specific reports on the copolymerization of Methyl 5-hydroxydecanoate with lactic acid, research on its isomer, 10-hydroxydecanoic acid (also known as 10-hydroxycapric acid, HDA), provides a clear example of this approach. mdpi.comresearchgate.net

In one study, novel bio-based aliphatic copolyesters, poly(lactic acid-co-10-hydroxy decanoate) (P(LA-co-HDA)), were successfully synthesized through a thermal polycondensation process. mdpi.comresearchgate.net By varying the molar ratio of lactic acid (LA) and HDA, researchers were able to control the molecular weight and thermal properties of the resulting copolymers. mdpi.com The introduction of the flexible HDA units into the more rigid poly(lactic acid) (PLA) chain resulted in copolymers with significantly improved thermal stability and ductility. mdpi.com

The thermogravimetric analysis (TGA) showed that the P(LA-co-HDA) copolymers were stable up to high temperatures, with decomposition temperatures above 280°C. researchgate.net Furthermore, as the proportion of HDA in the copolymer increased, the glass transition temperature (Tg) and melting temperature (Tm) decreased, indicating increased flexibility. researchgate.net This research demonstrates the potential for using hydroxydecanoate isomers to modify and improve the properties of well-known bioplastics like PLA, expanding their range of applications. mdpi.com

Table 2: Properties of Poly(lactic acid-co-10-hydroxy decanoate) Copolymers
Sample (LA/HDA Molar Ratio)Weight Average Molecular Weight (Mw)Glass Transition Temp. (Tg)Melting Temp. (Tm)Reference
PLA (10/0)67,800 g/mol55.2°C152.1°C mdpi.com
PLH9.3 (9.3/1)37,900 g/mol42.5°C135.4°C mdpi.com
PLH7.0 (7.0/1)25,600 g/mol35.1°C128.5°C mdpi.com
PLH5.0 (5.0/1)18,500 g/mol28.3°C120.1°C mdpi.com

Q & A

Q. What are the established synthetic routes for Methyl 5-hydroxydecanoate, and what reaction conditions optimize yield?

this compound can be synthesized via esterification of 5-hydroxydecanoic acid with methanol under acidic catalysis (e.g., sulfuric acid) at controlled temperatures (40–60°C) to prevent side reactions . Alternatively, modified Claisen condensation using methyl acetoacetate and 5-hydroxydecanal under acidic conditions may be employed. Key parameters include stoichiometric ratios, catalyst selection (e.g., p-toluenesulfonic acid), and reaction time (typically 6–12 hours). Purity is ensured via vacuum distillation or column chromatography.

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

Structural confirmation involves:

  • NMR spectroscopy : 1H^1H-NMR peaks for the methoxy group (δ ~3.65 ppm) and hydroxyl proton (δ ~1.50 ppm, broad) .
  • Mass spectrometry : Molecular ion peak at m/z 216.32 (C11_{11}H20_{20}O3_3) and fragmentation patterns consistent with decanoate esters .
  • FTIR : Stretching vibrations for ester carbonyl (~1740 cm1^{-1}) and hydroxyl groups (~3450 cm1^{-1}).

Q. What are the primary biological applications of this compound in preclinical research?

It is investigated as a mitochondrial ATP-sensitive potassium (KATP_{ATP}) channel antagonist, particularly in cardioprotection studies. For example, pretreatment with 60 mg/kg (intraperitoneal) in rodent models blocks lipid emulsion rescue effects in bupivacaine-induced cardiotoxicity, implicating mitochondrial pathways . It is also used to study ischemic preconditioning mechanisms .

Advanced Research Questions

Q. How does this compound modulate mitochondrial KATP_{ATP}ATP​ channels, and what methodological controls are critical for specificity?

The compound selectively inhibits mitochondrial KATP_{ATP} channels by binding to the SUR2A subunit, disrupting ion flux and membrane potential. Experimental controls include:

  • Pharmacological validation : Co-administration with diazoxide (KATP_{ATP} opener) to confirm reversibility .
  • Tissue-specific assays : Isolated mitochondrial preparations to exclude sarcolemmal KATP_{ATP} effects.
  • Dose-response curves : To differentiate specific antagonism from off-target cytotoxicity (e.g., LC50_{50} assays in cardiomyocytes).

Q. How can conflicting data on this compound’s cardioprotective effects be resolved?

Discrepancies (e.g., efficacy in short-term vs. long-term ischemia models) require:

  • Systematic reviews : Meta-analyses of dose, timing, and model variables (e.g., 40-minute vs. 3-hour occlusion in canine studies ).
  • Mechanistic stratification : Differentiate mitochondrial vs. non-mitochondrial pathways using knockout models or RNA interference.
  • Standardized protocols : Harmonize endpoints (e.g., infarct size quantification via histology vs. biomarkers).

Q. What experimental designs are optimal for evaluating this compound’s metabolic interactions?

  • Isotopic tracing : 13C^{13}C-labeled glucose or fatty acids to track metabolic flux in treated vs. untreated tissues.
  • Multi-omics integration : Pair transcriptomics (e.g., mitochondrial gene expression) with metabolomics (e.g., ATP/ADP ratios).
  • In vivo imaging : Real-time assessment of cardiac function using MRI or echocardiography post-administration .

Methodological Best Practices

Q. How should researchers document this compound use to ensure reproducibility?

Include:

  • Chemical metadata : Source, purity (≥95% by HPLC), lot number, and storage conditions (−20°C in inert atmosphere) .
  • In vivo protocols : Dosage (mg/kg), administration route, and timing relative to experimental endpoints (e.g., preconditioning 30 minutes pre-ischemia ).
  • Ethical compliance : IACUC approval numbers and ARRIVE guidelines for animal studies.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • QC/QA protocols : Routine NMR and LC-MS validation for each batch.
  • Stoichiometric precision : Use anhydrous reagents and moisture-free environments to prevent hydrolysis.
  • Catalyst recycling : Immobilized enzymes or heterogenous catalysts (e.g., Amberlyst-15) to enhance consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.